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Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder stemming from

insufficient levels of the Survival of Motor Neuron (SMN) protein.[1] The primary cause of SMA

is the deletion or mutation of the SMN1 gene.[1] A paralogous gene, SMN2, can produce

functional SMN protein, but due to an alternative splicing event that excludes exon 7, it

primarily generates an unstable, truncated protein.[1] RG7800 is an orally available small

molecule designed to selectively modify the splicing of SMN2 pre-mRNA, thereby increasing

the production of full-length, functional SMN protein.[1][2] This document provides a

comprehensive overview of the preclinical animal model data for RG7800, detailing its efficacy

in mouse models of SMA and the experimental protocols utilized in these key studies. Although

promising in early studies, the clinical development of RG7800 was ultimately halted due to off-

target retinal toxicity observed in non-human primates.

Core Mechanism of Action: SMN2 Splicing
Modification
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RG7800 acts by binding to specific sites on the SMN2 pre-mRNA, which influences the

spliceosome's selection of splice sites. This interaction promotes the inclusion of exon 7 in the

final mRNA transcript, leading to the translation of full-length and functional SMN protein. A

related compound, risdiplam, which has a similar mechanism of action, has been shown to bind

to two distinct sites within the SMN2 pre-mRNA, specifically targeting the exonic splicing

enhancer 2 (ESE2) and a 5' splice site. This targeted binding stabilizes a ribonucleoprotein

(RNP) complex that is crucial for the specific and efficient inclusion of exon 7.
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Mechanism of RG7800-mediated SMN2 splicing correction.

Efficacy in Animal Models of Spinal Muscular
Atrophy
Preclinical studies of RG7800 and its analogs (SMN-C compounds) were primarily conducted

in the Δ7 mouse model of severe SMA. These mice carry a deletion of the mouse Smn gene

and express the human SMN2 gene, recapitulating the genetic basis of the human disease.

Quantitative Data Summary
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The following tables summarize the key quantitative findings from preclinical studies of RG7800
and related SMN2 splicing modifiers.

Table 1: Effect of SMN2 Splicing Modifiers on SMN Protein Levels in Δ7 SMA Mice

Compound Dose
Route of
Administrat
ion

Tissue

Fold
Increase in
SMN
Protein (vs.
Vehicle)

Reference

SMN-C3 10 mg/kg Oral Brain ~2.5

SMN-C3 10 mg/kg Oral Muscle ~3.0

SMN-C3 10 mg/kg Oral Spinal Cord ~2.5

Table 2: Effect of SMN2 Splicing Modifiers on Survival and Motor Function in Δ7 SMA Mice

Compound Dose
Treatment
Start

Median
Lifespan
(Days)

Improveme
nt in Motor
Function

Reference

SMN-C3 10 mg/kg/day
Postnatal

Day 1

>250 (vs. ~14

days for

vehicle)

Significant

improvement

in righting

reflex and

grip strength

RG7800 Not specified Not specified

Extended

beyond 65

days

Not specified

Detailed Experimental Protocols
Animal Models
The primary animal model used in the preclinical evaluation of RG7800 was the Δ7 mouse

model of severe SMA. This model is characterized by a homozygous deletion of the murine
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Smn gene and the presence of the human SMN2 transgene. These mice exhibit a severe

phenotype with a median lifespan of approximately 14 days.

Drug Administration
RG7800 and its analogs were administered orally to the Δ7 mice. For neonatal mice, the

compounds were formulated in a suitable vehicle and administered daily via oral gavage,

starting from postnatal day 1.

Measurement of SMN Protein Levels
SMN protein levels in various tissues (brain, spinal cord, muscle) were quantified using

Western blotting. Tissues were harvested from treated and vehicle-control animals, and protein

extracts were prepared. Equal amounts of protein were separated by SDS-PAGE, transferred

to a membrane, and probed with antibodies specific for SMN protein. The intensity of the SMN

protein band was then quantified and normalized to a loading control (e.g., actin).

Assessment of Motor Function
Motor function in the Δ7 mice was assessed using standardized behavioral tests, including:

Righting Reflex: The time taken for a mouse placed on its back to right itself onto all four

paws.

Grip Strength: The ability of the mouse to hang onto an inverted screen.

Survival Analysis
The lifespan of treated and control mice was monitored daily. The median survival was

calculated for each group to assess the impact of the treatment on longevity.
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Workflow of preclinical efficacy studies for RG7800.

Conclusion and Discontinuation of Development
Preclinical studies in mouse models of SMA demonstrated that RG7800 effectively modulated

the splicing of SMN2 pre-mRNA, leading to increased levels of full-length SMN protein. This

increase in functional protein resulted in significant improvements in motor function and a

dramatic extension of lifespan in a severe mouse model of the disease. These promising

results supported the advancement of RG7800 into clinical trials.

However, the clinical development of RG7800 was halted due to the emergence of off-target

retinal toxicity in long-term nonclinical safety studies conducted in cynomolgus monkeys. This

adverse finding led to the development of a successor compound, risdiplam (RG7916), which

was optimized to have an improved safety and pharmacokinetic profile while retaining the

desired SMN2 splicing-modifying activity. The preclinical data for RG7800, while not leading to
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a marketed drug, provided crucial proof-of-concept for the therapeutic potential of small

molecule SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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